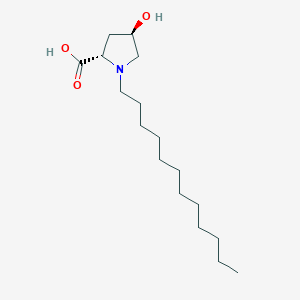
L-Proline, 1-dodecyl-4-hydroxy-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 1-dodecyl-4-hydroxy-, trans- is a derivative of L-proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a dodecyl group and a hydroxyl group in the trans configuration. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-dodecyl-4-hydroxy-, trans- typically involves the hydroxylation of L-proline. One common method is the enzymatic hydroxylation using proline 4-hydroxylase, which converts L-proline into trans-4-hydroxy-L-proline. This reaction requires the presence of 2-oxoglutarate and molecular oxygen as co-substrates .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce proline 4-hydroxylase, facilitating the large-scale production of trans-4-hydroxy-L-proline . This method is preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
L-Proline, 1-dodecyl-4-hydroxy-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of L-proline, 1-dodecyl-.
Substitution: Formation of L-proline, 1-dodecyl-4-chloro-, trans-.
科学研究应用
L-Proline, 1-dodecyl-4-hydroxy-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.
Biology: Studied for its role in protein synthesis and its effects on cellular metabolism.
Industry: Employed in the production of chiral ligands for enantioselective ethylation of aldehydes.
作用机制
The mechanism of action of L-Proline, 1-dodecyl-4-hydroxy-, trans- involves its incorporation into proteins and its role in stabilizing the triple-helical structure of collagen . The hydroxylation of proline residues in collagen is crucial for maintaining the structural integrity of connective tissues. This compound also plays a role in cellular signaling pathways by regulating the activity of protein kinases and other enzymes .
相似化合物的比较
L-Proline, 1-dodecyl-4-hydroxy-, trans- can be compared with other hydroxylated derivatives of proline:
Trans-4-hydroxy-L-proline: Similar in structure but lacks the dodecyl group.
Trans-3-hydroxy-L-proline: Hydroxyl group is located at the 3-position instead of the 4-position.
Cis-4-hydroxy-L-proline: Hydroxyl group is in the cis configuration.
The presence of the dodecyl group in L-Proline, 1-dodecyl-4-hydroxy-, trans- imparts unique hydrophobic properties, making it distinct from other hydroxylated proline derivatives.
属性
CAS 编号 |
90245-04-8 |
|---|---|
分子式 |
C17H33NO3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
(2S,4R)-1-dodecyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(19)13-16(18)17(20)21/h15-16,19H,2-14H2,1H3,(H,20,21)/t15-,16+/m1/s1 |
InChI 键 |
ASIMSXYQVHVZEO-CVEARBPZSA-N |
手性 SMILES |
CCCCCCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
规范 SMILES |
CCCCCCCCCCCCN1CC(CC1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


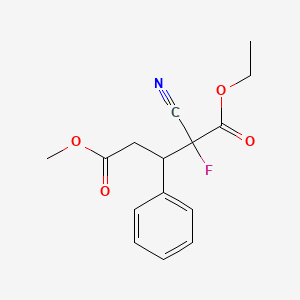
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
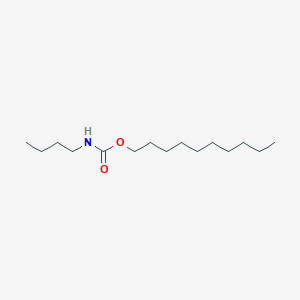
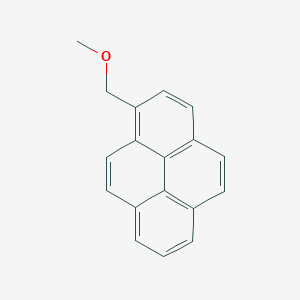
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
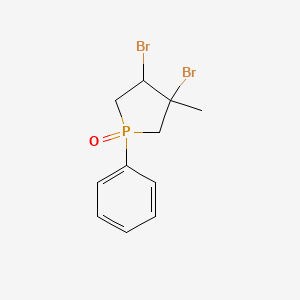

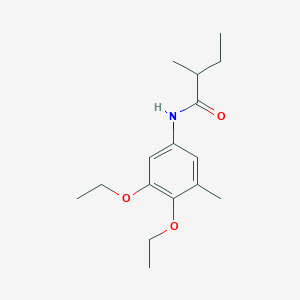

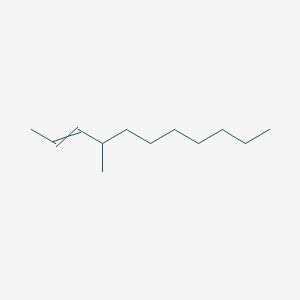
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
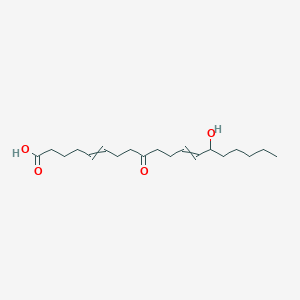
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
